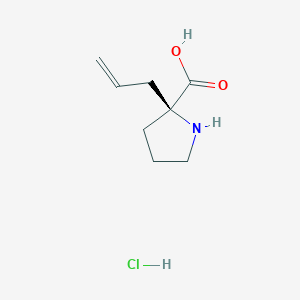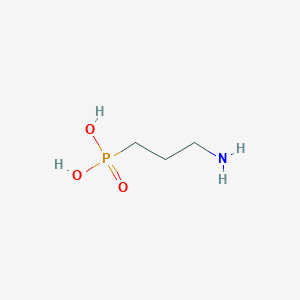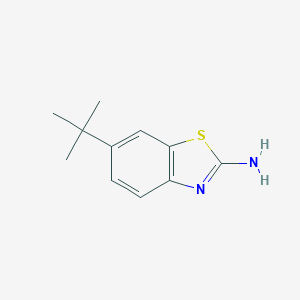
3-Amino-2,4,6-tribromophénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,4,6-tribromophenol is an organic compound with the molecular formula C6H4Br3NO It is a brominated derivative of phenol, characterized by the presence of three bromine atoms and an amino group attached to the benzene ring
Applications De Recherche Scientifique
3-Amino-2,4,6-tribromophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and inhibition.
Industry: Used in the production of flame retardants and as a preservative for wood and other materials.
Mécanisme D'action
Target of Action
It is known that the compound belongs to the class of organic compounds known as p-bromophenols . These compounds are bromophenols carrying a bromine at the C4 position of the benzene ring .
Mode of Action
It is known that several halophenols-degrading enzymes have been reported to transform their substrate by oxidative dehalogenation .
Biochemical Pathways
CNP-8, a microorganism with high TBP degradation activity, degrades TBP via a different pathway compared to other reported TBP-degraders . The transcription of hnp genes were significantly upregulated with TBP stimulation, indicating their involvement in TBP degradation .
Pharmacokinetics
It is known that the compound has a molecular weight of 34581 .
Result of Action
It is known that microbial metabolism in products treated with tbp is known to produce 2,4,6-tribromoanisole (tba), which has a musty odor .
Action Environment
The action of 3-Amino-2,4,6-tribromophenol can be influenced by environmental factors . For instance, under continuously oxic, continuously anoxic, and anoxic–oxic alteration conditions, TBP rapidly dissipated, mineralized to CO2, and formed non-extractable residues in the soil . The transformation of TBP was significantly faster under oxic conditions than under anoxic conditions, and was boosted when the soil redox changed from anoxic to oxic state .
Analyse Biochimique
Cellular Effects
It’s also been associated with changes in thyroid hormone levels
Temporal Effects in Laboratory Settings
In laboratory settings, 2,4,6-Tribromophenol, a related compound, rapidly dissipates, mineralizes to CO2, and forms non-extractable residues in soil under continuously oxic, continuously anoxic, and anoxic–oxic alteration conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4,6-tribromophenol typically involves the bromination of 3-aminophenol. One common method includes the reaction of 3-aminophenol with bromine in a solvent such as tetrachloromethane at temperatures ranging from 20 to 40°C . The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2, 4, and 6 positions of the benzene ring.
Industrial Production Methods: Industrial production of 3-Amino-2,4,6-tribromophenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2,4,6-tribromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of tribromoquinones.
Reduction: Formation of dibromophenols or monobromophenols.
Substitution: Formation of various substituted phenols depending on the reagents used.
Comparaison Avec Des Composés Similaires
2,4,6-Tribromophenol: Similar in structure but lacks the amino group.
3-Aminophenol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,4-Dibromophenol: Contains fewer bromine atoms, leading to different chemical properties.
Uniqueness: 3-Amino-2,4,6-tribromophenol is unique due to the combination of bromine atoms and an amino group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propriétés
IUPAC Name |
3-amino-2,4,6-tribromophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWCHTASGVKLLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)

